molecular formula C8H5ClN2O2 B11723178 Methyl 6-chloro-5-cyanonicotinate

Methyl 6-chloro-5-cyanonicotinate

Cat. No.: B11723178
M. Wt: 196.59 g/mol
InChI Key: GRTHXDKDKZOGAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-chloro-5-cyanonicotinate is a chemical compound with the molecular formula C8H5ClN2O2 and a molecular weight of 196.59 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of a chlorine atom at the 6th position and a cyano group at the 5th position on the pyridine ring. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-chloro-5-cyanonicotinate typically involves the reaction of methyl 5-cyano-6-oxo-1,6-dihydro-3-pyridinecarboxylate with trichlorophosphate at 100°C for 3 hours under an inert atmosphere. This is followed by the addition of sodium acetate in water at room temperature, with cooling provided by an ice bath .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the public domain. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-chloro-5-cyanonicotinate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Reduction Reactions: The cyano group can be reduced to an amine.

    Oxidation Reactions: The compound can be oxidized under specific conditions.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in methanol.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Substitution: Products depend on the nucleophile used.

    Reduction: Methyl 6-amino-5-cyanonicotinate.

    Oxidation: Methyl 6-chloro-5-cyanonicotinic acid.

Scientific Research Applications

Methyl 6-chloro-5-cyanonicotinate has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of Methyl 6-chloro-5-cyanonicotinate is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects .

Comparison with Similar Compounds

Uniqueness: Methyl 6-chloro-5-cyanonicotinate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties compared to other nicotinic acid derivatives.

Properties

IUPAC Name

methyl 6-chloro-5-cyanopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c1-13-8(12)6-2-5(3-10)7(9)11-4-6/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRTHXDKDKZOGAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.